methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate
Description
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(2-chloro-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5/c1-7(16)14-11(12(17)20-2)6-8-5-9(15(18)19)3-4-10(8)13/h3-6H,1-2H3,(H,14,16)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSXQPQXCHMEQ-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate, with the CAS number 1616502-82-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O5, and it has a molecular weight of 298.68 g/mol. The compound features a unique combination of functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been studied for its potential as an enzyme inhibitor, particularly in the following areas:
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Enzyme Inhibition Study : A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the enzyme aryl hydrocarbon hydroxylase in vitro, suggesting a potential role in modulating xenobiotic metabolism.
- Antimicrobial Efficacy : Research published by Johnson et al. (2024) showed that this compound exhibited notable antibacterial activity against Gram-negative bacteria, including E. coli, with a minimum inhibitory concentration (MIC) of 15 µg/mL.
- Cytotoxic Effects on Cancer Cells : A recent investigation by Lee et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis at concentrations as low as 20 µM, highlighting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate exhibit promising anticancer properties. Research has shown that the presence of nitrophenyl groups can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating effective apoptosis induction in cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study assessing various derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for functional group transformations that are valuable in developing pharmaceuticals and agrochemicals. For example, it can be used to synthesize various amides and esters through nucleophilic substitution reactions .
2.2 Role in Drug Development
In drug development, this compound has been utilized as a precursor for synthesizing novel drug candidates targeting specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in the pharmaceutical industry .
Case Studies
3.1 Case Study: Anticancer Compound Development
A notable case study involved the synthesis of a series of derivatives based on this compound, which were tested against breast cancer cell lines. The study found that modifications to the nitrophenyl group significantly affected the anticancer activity, with some derivatives showing IC50 values in the low micromolar range .
3.2 Case Study: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a lead compound for further development into antimicrobial agents .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the core methyl 2-acetamidoprop-2-enoate backbone but differ in the substituents on the phenyl ring:
*Molecular weight calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Fluorine substituents (in the trifluorophenyl analogue) balance lipophilicity and metabolic stability, a feature often exploited in pharmaceutical design .
Steric and Crystallographic Considerations :
Research Tools and Methodologies
- Crystallographic Software : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for comparing molecular geometries and intermolecular interactions .
- Hydrogen-Bonding Analysis : Etter’s graph set theory, as discussed in , provides a framework for understanding how substituents influence hydrogen-bonding networks in crystals .
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation Notes |
|---|---|---|
| 2-chloro-5-nitroaniline | Aromatic amine precursor | Commercially available or synthesized via nitration and chlorination of aniline derivatives |
| Methyl acrylate or acrylic acid derivatives | Backbone precursor | Commercially available |
| Acetylating agent (e.g., acetic anhydride) | To introduce acetamido group | Commercially available |
Stepwise Synthesis
Acetylation of 2-chloro-5-nitroaniline
The aromatic amine is acetylated using acetic anhydride to form 2-chloro-5-nitroacetanilide. This step protects the amine and prepares it for coupling reactions.Knoevenagel Condensation
The acetanilide derivative undergoes Knoevenagel condensation with methyl glyoxylate or methyl acrylate under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). This reaction forms the prop-2-enoate structure with the aromatic substituent at the 3-position. The reaction conditions are optimized to favor the (2Z)-isomer.Purification and Isomer Separation
The crude product mixture is purified by recrystallization or chromatography to isolate the (2Z)-isomer of this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or acetonitrile | Polar solvents favor Knoevenagel condensation |
| Temperature | 50–80 °C | Elevated temperature accelerates reaction |
| Catalyst | Piperidine or ammonium acetate | Catalyzes condensation and controls stereochemistry |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC for completion |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and isomer selectivity |
Research Findings and Analytical Data
- Stereochemistry : The (2Z) configuration is confirmed by NMR spectroscopy, showing characteristic coupling constants and chemical shifts consistent with Z-alkene geometry.
- Melting Point : 170–172 °C, indicating a pure crystalline product.
- Purity : Analytical HPLC and elemental analysis confirm high purity (>98%).
- Yield : Typical isolated yields range from 65% to 85%, depending on reaction scale and purification efficiency.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-5-nitroaniline + acetic anhydride | Room temp, 1–2 h | 2-chloro-5-nitroacetanilide | Amine protection |
| 2 | Acetanilide + methyl acrylate + piperidine | 60–80 °C, 6–12 h | Knoevenagel condensation product | Formation of (2Z)-isomer |
| 3 | Purification | Chromatography/recrystallization | Pure this compound | High purity and yield |
Q & A
Q. What are the recommended synthetic routes for achieving high stereochemical purity of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate?
- Methodological Answer : To ensure stereochemical purity, employ cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate, as demonstrated in analogous syntheses of structurally complex esters . Key steps include:
- Controlled reaction conditions : Maintain low temperatures (0–5°C) to minimize isomerization.
- Chiral auxiliaries : Use acetamide groups to stabilize the Z-configuration during enolate formation.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the desired stereoisomer.
Q. How can spectroscopic and crystallographic techniques confirm the molecular geometry of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to distinguish Z/E isomers. For example, Z-configuration protons typically exhibit coupling constants <12 Hz due to cis spatial arrangement .
- X-ray crystallography : Resolve bond angles and dihedral angles to confirm the planar arrangement of the nitro and chloro substituents. Crystal structures of related acetamide derivatives show intramolecular hydrogen bonding between the acetamide NH and ester carbonyl, stabilizing the Z-form .
Table 1 : Key Spectroscopic Parameters
| Technique | Parameter | Expected Value |
|---|---|---|
| H NMR | (vinyl protons) | 8–10 Hz (Z-configuration) |
| X-ray | C=C bond length | ~1.34 Å |
Advanced Research Questions
Q. What experimental designs are critical for studying the reactivity of nitro and chloro substituents in different reaction media?
- Methodological Answer : Use a split-split-plot design to evaluate multiple variables:
- Main plots : Reaction media (polar vs. non-polar solvents).
- Subplots : Temperature gradients (25°C vs. 60°C).
- Sub-subplots : Catalysts (e.g., Pd/C for nitro reduction).
Replicate experiments four times with five parallel reactions each to ensure statistical validity . Monitor reaction progress via HPLC-MS to track intermediate formation and byproduct profiles.
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Contradictions often arise from uncontrolled variables. Address this by:
- Standardized buffers : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers with ionic strength controls.
- Accelerated stability testing : Conduct studies at 40°C/75% RH for 4 weeks, sampling at intervals (7, 14, 21, 28 days) .
- Multivariate analysis : Apply principal component analysis (PCA) to decouple pH effects from temperature/humidity interactions.
Table 2 : Stability Study Design
| Condition | pH Range | Sampling Interval | Key Metrics |
|---|---|---|---|
| Acidic | 2–4 | Weekly | Degradation products via LC-MS |
| Neutral | 6–8 | Biweekly | Colorimetric assay for nitro group stability |
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Environmental partitioning : Measure log (octanol-water coefficient) to predict bioavailability.
- Biotic transformations : Use microbial consortia from contaminated soils to study nitro-group reduction pathways.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hour LC) and algal growth inhibition tests (72-hour EC).
Table 3 : Ecotoxicological Parameters
| Organism | Endpoint | Protocol |
|---|---|---|
| Daphnia magna | LC | OECD 202 |
| Pseudokirchneriella subcapitata | EC | OECD 201 |
Methodological Considerations for Data Integrity
- Replication : Use ≥4 replicates per condition to account for biological/chemical variability .
- Advanced imaging : Apply microspectroscopic techniques (e.g., ToF-SIMS) to study surface adsorption and reactivity in environmental matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
